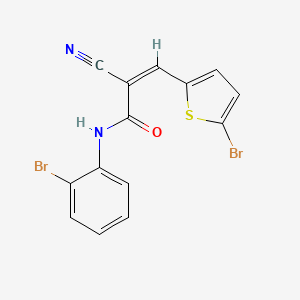

(Z)-N-(2-bromophenyl)-3-(5-bromothiophen-2-yl)-2-cyanoprop-2-enamide

Description

(Z)-N-(2-bromophenyl)-3-(5-bromothiophen-2-yl)-2-cyanoprop-2-enamide is a synthetically derived enamide featuring a Z-configuration, a 2-bromophenyl group, a 5-bromothiophen-2-yl moiety, and a cyano substituent. The compound’s stereochemistry and electronic properties are critical for its interactions with biological targets, necessitating precise structural determination using tools like SHELXL and OLEX2 .

Properties

IUPAC Name |

(Z)-N-(2-bromophenyl)-3-(5-bromothiophen-2-yl)-2-cyanoprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Br2N2OS/c15-11-3-1-2-4-12(11)18-14(19)9(8-17)7-10-5-6-13(16)20-10/h1-7H,(H,18,19)/b9-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUVBLIVULCFXBS-CLFYSBASSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C(=CC2=CC=C(S2)Br)C#N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)NC(=O)/C(=C\C2=CC=C(S2)Br)/C#N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Br2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(2-bromophenyl)-3-(5-bromothiophen-2-yl)-2-cyanoprop-2-enamide typically involves the following steps:

Formation of the Enamide Backbone: This can be achieved through a condensation reaction between an appropriate amide and an aldehyde or ketone.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

Large-scale Condensation Reactions: Utilizing continuous flow reactors to ensure consistent product quality.

Efficient Bromination Processes: Employing catalytic amounts of brominating agents to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction of the nitrile group to an amine can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The bromine atoms on the phenyl and thiophene rings can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) for thiophene oxidation.

Reduction: LiAlH4 or catalytic hydrogenation for nitrile reduction.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of new pharmaceuticals. Its structural analogs have been investigated for their potential as anticancer agents. For instance, derivatives of similar compounds have been reported to exhibit cytotoxicity against various cancer cell lines, suggesting that (Z)-N-(2-bromophenyl)-3-(5-bromothiophen-2-yl)-2-cyanoprop-2-enamide may also possess similar properties. Studies indicate that the incorporation of thiophene and bromophenyl moieties can enhance the biological activity of the resulting compounds .

Material Science

Due to its unique electronic properties, this compound is being explored in the field of organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of bromine atoms can improve charge transport properties, which is crucial for device efficiency. Research has demonstrated that thiophene-based materials can enhance the performance of electronic devices by providing better charge mobility and stability .

Synthesis of Novel Compounds

This compound serves as a versatile building block in synthetic organic chemistry. It can be utilized in the synthesis of more complex molecules through various coupling reactions, such as Suzuki or Heck reactions. This versatility allows for the development of libraries of compounds for biological screening .

Case Study 1: Anticancer Activity

A study conducted on related compounds demonstrated significant antiproliferative activity against human cancer cell lines. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest, highlighting the potential utility of this compound in cancer therapy .

Case Study 2: Organic Electronics

Research into thiophene-based materials has shown that incorporating brominated groups can lead to improved performance in OLEDs. In experiments, devices fabricated with these materials exhibited enhanced brightness and efficiency compared to non-brominated counterparts, indicating that this compound could be a candidate for future applications in this field .

Mechanism of Action

The mechanism by which (Z)-N-(2-bromophenyl)-3-(5-bromothiophen-2-yl)-2-cyanoprop-2-enamide exerts its effects would depend on its specific application. For instance, in a catalytic process, it might act as a ligand coordinating to a metal center, thereby influencing the reactivity of the metal.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

*Calculated based on molecular formula (C₁₄H₉Br₂N₂OS). †Estimated range from quinolone derivatives .

Key Comparative Analysis

Stereochemistry and Spatial Arrangement

- Z vs. In contrast, the E-isomer in compound 12d adopts a trans-configuration, which may enhance binding to kinase active sites due to reduced steric clash.

Substituent Effects on Bioactivity

- Brominated Aromatic Rings: The dual bromine atoms in the target compound likely enhance lipophilicity and membrane permeability compared to the mono-brominated or non-halogenated analogs in . This could improve pharmacokinetics but may also increase toxicity risks.

- Thiophene vs. Pyrimidine/Piperazine: The 5-bromothiophen-2-yl group in the target compound differs from the pyrimidinylamino group in 12d and the piperazinyl-quinolones in . Thiophene’s aromaticity and smaller size may favor interactions with hydrophobic enzyme pockets, whereas pyrimidine/pyridine systems enable hydrogen bonding.

Biological Activity

(Z)-N-(2-bromophenyl)-3-(5-bromothiophen-2-yl)-2-cyanoprop-2-enamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a bromophenyl moiety and a bromothiophenyl group, linked through a cyanopropenamide structure. The synthesis typically involves the condensation of appropriate brominated aromatic compounds with cyanopropenamide derivatives under controlled conditions to yield the desired product with high purity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

- Antitumor Activity : Several studies have demonstrated that derivatives with similar structures can inhibit the proliferation of cancer cells. For instance, compounds with substituted benzimidazole or benzothiazole nuclei were evaluated for their antitumor properties against various human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays . The results indicated promising activity, with some compounds achieving IC50 values as low as 0.85 µM.

- Antimicrobial Activity : The compound's derivatives have also been tested for antimicrobial efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus. The findings suggest that certain structural modifications enhance antibacterial activity, making them potential candidates for drug development .

The biological activity of this compound can be attributed to several mechanisms:

- DNA Interaction : Many related compounds bind within the minor groove of DNA, disrupting replication and transcription processes. This interaction is crucial for their antitumor effects .

- Cell Cycle Arrest : Some studies suggest that these compounds induce cell cycle arrest in cancer cells, leading to apoptosis. For example, specific derivatives have shown the ability to halt cell division at various checkpoints .

- Reactive Oxygen Species (ROS) Generation : Certain derivatives may increase ROS levels in cells, contributing to oxidative stress and subsequent cell death in tumor cells .

Table 1: Summary of Biological Activities

| Compound Name | Activity Type | Target Cells | IC50 (µM) | Reference |

|---|---|---|---|---|

| Compound 5 | Antitumor | A549 | 2.12 | |

| Compound 6 | Antitumor | HCC827 | 5.13 | |

| Compound 8 | Antimicrobial | E. coli | 15.0 | |

| Compound 15 | Antitumor | NCI-H358 | 1.73 |

Case Study: Antitumor Efficacy

In one study involving a series of synthesized compounds similar to this compound, it was found that specific substitutions on the thiophene ring significantly enhanced antitumor activity against lung cancer cell lines. For instance, compound 6 showed an IC50 value of 5.13 µM against HCC827 cells, indicating strong potential for further development into therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.